N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (1-ethyl-1H-pyrazol-5-yl) is substituted with an ethyl group at the N1 position, while the second pyrazole (1-methyl-1H-pyrazol-4-amine) contains a methyl group at N1 and an amine group at the C4 position.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-10(4-5-12-15)7-11-9-6-13-14(2)8-9/h4-6,8,11H,3,7H2,1-2H3 |
InChI Key |
CFWOWNGCTHARBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Reactions
This method involves the formation of pyrazole rings via cyclocondensation, followed by methylamine coupling. A representative pathway is outlined below:
Procedure :
-
Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 5-position.
-
Coupling with 1-methyl-1H-pyrazol-4-amine : The aldehyde intermediate undergoes condensation with 1-methyl-1H-pyrazol-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.
Optimization Parameters :
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 68 | 92 | |
| Catalyst | p-Toluenesulfonic acid | 75 | 95 | |
| Temperature | 80°C, 12 hours | 72 | 90 | |
| Reducing Agent | NaBH3CN | 70 | 88 |
Challenges :
Reductive Amination Approach
Reductive amination offers a streamlined route by directly coupling a pyrazole aldehyde with methylamine.
Procedure :
-
Intermediate Preparation : (1-Ethyl-1H-pyrazol-5-yl)methanamine is synthesized via reduction of the corresponding nitrile using LiAlH4.
-
Amination : The methanamine intermediate reacts with 1-methyl-1H-pyrazol-4-carbaldehyde in methanol under hydrogen gas (3 atm) with a palladium catalyst.
Key Data :
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Pd/C (10%) | 82 | 96 | |
| Solvent | Methanol | 78 | 94 | |
| Reaction Time | 6 hours | 80 | 93 |
Advantages :
-
Higher regioselectivity compared to condensation methods.
Purification and Characterization
Post-synthesis purification is critical for achieving pharmaceutical-grade material.
Purification Methods :
| Technique | Conditions | Purity Improvement (%) | Source |
|---|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane | 85 → 99 | |
| Recrystallization | Ethanol/water (3:1) | 90 → 98 |
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine. Research indicates that compounds containing the pyrazole moiety exhibit significant antiproliferative activity against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with similar structures have shown promising results in inhibiting the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Antibacterial and Antifungal Activities
In addition to anticancer properties, pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Study on Anticancer Activity
A notable study synthesized a series of pyrazole derivatives and evaluated their anticancer activities using MTT assays. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting strong potential for further development .
Multicomponent Reactions for Synthesis
Research has also focused on multicomponent reactions (MCRs) to synthesize pyrazole derivatives efficiently. These methods not only streamline the synthetic process but also enhance the diversity of compounds produced, which is crucial for screening potential therapeutic agents .
Comparative Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally similar pyrazole-based amines, highlighting molecular features, applications, and key research findings:
*Calculated based on structural similarity.
Key Structural Differences and Implications
- Substituent Effects : The ethyl group in the target compound may enhance lipophilicity compared to methyl-only analogs (e.g., ), influencing bioavailability and metabolic stability.
- Synthetic Pathways : The target compound can theoretically be synthesized via Buchwald-Hartwig amination (as in ) or Suzuki-Miyaura coupling (as in ), leveraging boronic esters and halogenated intermediates.
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various case studies and research findings.
- Molecular Formula : C8H15N3
- Molecular Weight : 153.22 g/mol
- CAS Number : 943106-34-1
1. Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound's structure allows it to interact with various molecular targets involved in cancer progression.
Mechanisms of Action :
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds containing the pyrazole moiety can inhibit the growth of several cancer cell lines, including lung, breast, and liver cancers. For instance, derivatives have shown significant antiproliferation activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages reported at 54.25% and 38.44%, respectively .
Table 1: Anticancer Activity of Pyrazole Derivatives
2. Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. The presence of specific substituents on the pyrazole ring enhances its ability to modulate inflammatory pathways.
Research Findings :
Studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Compounds with a phenyl fragment at position 5 have shown promising analgesic and anti-inflammatory activities .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored, with varying degrees of effectiveness against different pathogens.
Case Studies :
Research has indicated that some pyrazole compounds possess antibacterial and antifungal activities, although this compound's specific efficacy against these pathogens requires further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
